S-Benzoylcaptopril - 75107-57-2

S-Benzoylcaptopril

Catalog Number: EVT-434823
CAS Number: 75107-57-2
Molecular Formula: C16H19NO4S
Molecular Weight: 321.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

S-Benzoylcaptopril is a derivative of the well-known angiotensin-converting enzyme (ACE) inhibitor captopril. Captopril itself is a significant pharmaceutical compound used in the treatment of hypertension and certain types of heart failure. The modification of captopril to form S-Benzoylcaptopril involves the introduction of a benzoyl group, which can alter the compound's properties and potential applications. Understanding the chemistry behind S-Benzoylcaptopril and its interactions with biological systems is crucial for exploring its therapeutic potential and applications in various fields.

Synthesis Analysis

While specific details regarding the synthesis of S-Benzoylcaptopril are not extensively elaborated upon in the provided papers, its formation as a thiolester through the reaction of captopril with phenylbenzoate (PhB) is highlighted. [] This suggests a synthesis route involving the esterification of captopril with benzoyl chloride or similar benzoylating agents.

Chemical Reactions Analysis

S-Benzoylcaptopril undergoes a key chemical reaction involving its decomposition into phenolate, benzoate, and potentially captopril. [] This decomposition is accelerated in alkaline environments but suppressed in a carbonate buffer at pH 10. Interestingly, cationic micelles at concentrations near their critical micelle concentration (CMC) not only accelerate the formation of S-Benzoylcaptopril but also reduce its decomposition rate. []

Mechanism of Action

The study of the formation of S-Benzoylcaptopril reveals insights into its mechanism of action. The reaction between captopril and phenylbenzoate (PhB) in an aqueous basic solution leads to the formation of S-Benzoylcaptopril through a nucleophilic attack by the thiol anion of captopril on the carbonyl carbon of PhB1. This reaction proceeds via a two-step pathway, with the initial rapid formation of S-Benzoylcaptopril followed by a slower decomposition to phenolate and benzoate. The decomposition of S-Benzoylcaptopril is influenced by the pH of the environment, with an alkaline medium accelerating the process, while a carbonate buffer at pH 10 suppresses it. Additionally, the presence of cationic micelles can both accelerate the formation of the thiolester and decrease its decomposition1. The correlation between the second-order rate constant for the reaction and the basicity (pKa) of the nucleophile suggests a consistent reaction mechanism for the formation of S-Benzoylcaptopril from phenylacetate (PhA) or acetylsalicylic acid (ASA), but a different scheme when reacting with PhB1.

Applications
  • Cardioprotection Studies: S-Benzoylcaptopril is primarily employed in research investigating the cardioprotective effects of rapid and targeted cardiac ACE inhibition. Studies utilizing isolated rat hearts subjected to ischemia-reperfusion injury have demonstrated that S-Benzoylcaptopril, like its active counterpart captopril, effectively reduces ischemic-reperfusion damage. [] This suggests a potential role for rapidly hydrolysable ACE inhibitor prodrugs in mitigating cardiac injury.
  • Investigation of ACE Inhibition Dynamics: The rapid hydrolysis of S-Benzoylcaptopril makes it a suitable candidate for studying the dynamics of ACE inhibition within specific tissues, particularly the heart. [] By comparing its effects to those of captopril and other ACE inhibitors, researchers can gain valuable insights into the kinetics and tissue-specific actions of these drugs.
Future Directions
  • Elucidating the Role of the Sulfhydryl Group: Both captopril and S-Benzoylcaptopril possess a sulfhydryl group, while other less effective ACE inhibitors in cardioprotection studies lack this group. [] Future research could focus on understanding the specific contribution of the sulfhydryl group to the observed cardioprotective effects. This may involve exploring alternative sulfhydryl-containing ACE inhibitors or investigating the potential antioxidant properties of this group.

Captopril

  • Compound Description: Captopril is a potent angiotensin-converting enzyme (ACE) inhibitor widely used for treating hypertension and heart failure. It is a sulfhydryl-containing compound known for its cardioprotective effects. [, ]
  • Relevance: Captopril is structurally related to S-Benzoylcaptopril as it forms the core structure of the latter. S-Benzoylcaptopril is essentially captopril with a benzoyl group attached to its sulfhydryl group. This modification significantly influences its pharmacological properties. [, ]

Zofenopril

  • Compound Description: Zofenopril is another ACE inhibitor recognized for its anti-ischemic properties. It exists in two forms: Zofenopril and Zofenopril-sulfhydryl. Similar to Captopril, the sulfhydryl group in Zofenopril-sulfhydryl is crucial for its cardioprotective effects. []
  • Relevance: Zofenopril shares structural similarities with S-Benzoylcaptopril, particularly the presence of a sulfhydryl group. This group is the site of modification in S-Benzoylcaptopril, where a benzoyl group is attached. This structural similarity might contribute to the shared cardioprotective activities of both compounds. []

S-Benzoylcaptopril

  • Compound Description: S-Benzoylcaptopril is a thioester formed by the reaction of Captopril with Phenylbenzoate. It demonstrates a two-step decomposition process in an aqueous basic solution. This compound is rapidly hydrolyzed by cardiac esterase to release Captopril, making it a potential prodrug for delivering Captopril. [, ]
  • Relevance: S-Benzoylcaptopril is a derivative of Captopril, formed by attaching a benzoyl group to the sulfhydryl group of Captopril. This modification significantly alters its hydrolysis and metabolic pathway compared to Captopril. [, ]

Fosinoprilic acid

  • Compound Description: Fosinoprilic acid is a potent ACE inhibitor, but unlike Captopril and Zofenopril-sulfhydryl, it doesn't exhibit significant cardioprotective effects despite achieving almost complete inhibition of cardiac ACE in experimental models. []
  • Relevance: While Fosinoprilic acid is classified as an ACE inhibitor like S-Benzoylcaptopril and Captopril, it lacks the sulfhydryl group present in the latter two compounds. This structural difference might explain the lack of cardioprotective effects observed with Fosinoprilic acid, highlighting the importance of the sulfhydryl group in this context. []

Ramiprilat

  • Relevance: Ramiprilat, classified as an ACE inhibitor like S-Benzoylcaptopril and Captopril, lacks the sulfhydryl group. This structural difference might contribute to its lack of cardioprotective effects despite its ACE inhibitory activity, further supporting the importance of the sulfhydryl group in this context. []

Enalaprilat

  • Relevance: Enalaprilat, belonging to the ACE inhibitor class like S-Benzoylcaptopril and Captopril, lacks the crucial sulfhydryl group found in the latter two. This structural distinction could be responsible for its lack of cardioprotective effects despite its ACE inhibitory action, further emphasizing the significance of the sulfhydryl group in cardioprotection. []

Properties

CAS Number

75107-57-2

Product Name

S-Benzoylcaptopril

IUPAC Name

(2S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C16H19NO4S

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C16H19NO4S/c1-11(10-22-16(21)12-6-3-2-4-7-12)14(18)17-9-5-8-13(17)15(19)20/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,19,20)/t11-,13+/m1/s1

InChI Key

PZFBMHLQMFIRCU-YPMHNXCESA-N

SMILES

CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CCCC2C(=O)O

Synonyms

SQ 25868; 1-[3-(Benzoylthio)-2-methyl-1-oxopropyl]-L-proline; 1-[(2S)-3-(Benzoylthio)-2-methyl-1-oxopropyl]-L-proline

Canonical SMILES

CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CCCC2C(=O)O

Isomeric SMILES

C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.